![molecular formula C7H14ClNO B2759074 (S)-3-(Allyloxy)pyrrolidine hydrochloride CAS No. 2098886-66-7](/img/structure/B2759074.png)
(S)-3-(Allyloxy)pyrrolidine hydrochloride
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Overview
Description
“(S)-3-(Allyloxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring .
Molecular Structure Analysis
The pyrrolidine ring in “(S)-3-(Allyloxy)pyrrolidine hydrochloride” is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
- Applications :
- Incorporation into porous materials: Proline and related derivatives have been integrated into metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs). These crystalline materials offer a platform for mimicking and exploring catalytic processes in biological systems .
- Asymmetric catalysis: (S)-3-(Allyloxy)pyrrolidine hydrochloride can serve as a chiral auxiliary in asymmetric transformations, such as aldol reactions, Mannich reactions, Michael reactions, and α-alkylations of aldehydes .
- Applications :
- Applications :
Organocatalysis and Asymmetric Reactions
Ionic Liquid Crystals (ILCs)
Thiolation of Alkenes
Phytochemical and Medicinal Plant Research
Mechanism of Action
While the specific mechanism of action for “(S)-3-(Allyloxy)pyrrolidine hydrochloride” is not detailed in the literature, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-prop-2-enoxypyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h2,7-8H,1,3-6H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHKQNKWAPBFSU-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Allyloxy)pyrrolidine hydrochloride | |
CAS RN |
2098886-66-7 |
Source
|
Record name | (3S)-3-(prop-2-en-1-yloxy)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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